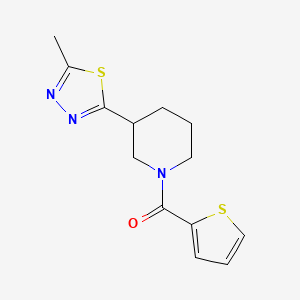
(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C13H15N3OS2 and its molecular weight is 293.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential applications in pharmacology, particularly in antimicrobial and anticancer therapies.
Overview of 1,3,4-Thiadiazoles
1,3,4-Thiadiazoles are known for their significant biological properties, including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Antitumor : Exhibiting cytotoxic effects on cancer cell lines.
- Anti-inflammatory : Reducing inflammation in various models.
The structural features of thiadiazoles contribute to their bioactivity, with modifications leading to enhanced pharmacological profiles .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step procedures that include the formation of the thiadiazole ring followed by piperidine and thiophene incorporation. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the compound.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit notable antimicrobial properties. For instance:
| Compound | MIC (µg/mL) | Activity Type | Reference |
|---|---|---|---|
| 2-Amino-1,3,4-thiadiazole | 32.6 | Antifungal (against Aspergillus species) | |
| 5-Methyl derivatives | 47.5 | Antibacterial (against E. coli) |
The compound's activity is often compared to standard antibiotics like streptomycin and fluconazole. The presence of the thiadiazole moiety enhances the interaction with microbial targets.
Anticancer Activity
In vitro studies have demonstrated that compounds containing the thiadiazole ring can inhibit cancer cell proliferation effectively. For example:
| Cell Line | IC50 (µg/mL) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 (breast cancer) | 0.28 | G2/M phase arrest | |
| HepG2 (liver cancer) | 9.6 | Down-regulation of MMP2 and VEGFA |
These findings suggest that this compound may act through multiple pathways to exert its anticancer effects.
Case Studies
Several studies have focused on the biological activities of related thiadiazole compounds:
- Antimicrobial Efficacy : A study reported significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa using derivatives similar to our compound .
- Cytotoxic Effects : Another investigation highlighted that specific thiadiazole derivatives exhibited cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutics .
特性
IUPAC Name |
[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-9-14-15-12(19-9)10-4-2-6-16(8-10)13(17)11-5-3-7-18-11/h3,5,7,10H,2,4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTALIHPABMBVIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














